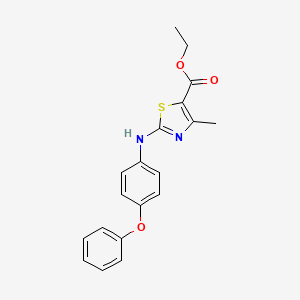
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate (EMPT) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivatives of thiazolecarboxylic acid, which is an important class of compounds that have been studied for their potential therapeutic uses. EMPT has been shown to have a number of biochemical and physiological effects, and is a popular choice for laboratory experiments.
科学的研究の応用
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of certain enzymes and proteins. It has also been studied for its potential to act as an antioxidant, and for its ability to inhibit the growth of certain bacteria and fungi.
作用機序
The exact mechanism of action of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate is still under investigation. However, it is believed that it may act by modulating the activity of certain enzymes and proteins, and by inhibiting the growth of certain bacteria and fungi. It may also act as an antioxidant, and may have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, and to modulate the activity of certain enzymes and proteins. It has also been shown to possess anti-inflammatory and anti-cancer activities, and to act as an antioxidant.
実験室実験の利点と制限
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be purified by recrystallization from ethanol. Additionally, it has a number of biochemical and physiological effects, making it a useful tool for laboratory research. However, there are some limitations to its use in laboratory experiments. For example, the exact mechanism of action of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate is still unknown, and further research is needed to fully understand its potential therapeutic effects.
将来の方向性
The potential future directions for the use of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for laboratory experiments, and further research is needed to explore its potential uses in other scientific research applications. Additionally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for the development of new therapeutic agents, and further research is needed to explore its potential for this purpose. Finally, Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate may be a useful tool for the development of new antimicrobial agents, and further research is needed to explore its potential for this purpose.
合成法
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate can be synthesized by the reaction of 4-amino-3-phenoxybenzaldehyde with 5-methylthiazole-2-carboxylic acid in the presence of ethyl alcohol and a catalytic amount of sulfuric acid. The reaction yields a crystalline solid that can be purified by recrystallization from ethanol.
特性
IUPAC Name |
ethyl 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-23-18(22)17-13(2)20-19(25-17)21-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINMXUHRMLOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348643.png)
![4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348644.png)
![4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348652.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348653.png)
![8-Methyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348667.png)
![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348675.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348694.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348702.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348709.png)
![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348711.png)
![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348719.png)
![8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348726.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348731.png)
![4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348743.png)